2-(Benzylthio)-1-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone - 2034288-69-0

2-(Benzylthio)-1-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone

Catalog Number: EVT-2930303
CAS Number: 2034288-69-0
Molecular Formula: C19H19N3O2S2
Molecular Weight: 385.5
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-(5-Acetyl-3-methyl-6-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)ethanone (IFT_247)

Compound Description: IFT_247 is a derivative of 5,7-diacyl-3-H(alkyl)-6-aryl-5H-[1,2,4] triazolo[3,4-b][1,3,4]thiadiazine. Studies on mice demonstrated IFT_247 exhibits a dose-dependent analgesic effect, with a maximum effective dose of 25 mg/kg. [] Further research indicated that its analgesic mechanism does not involve opioid receptors. [] Additionally, IFT_247 did not significantly alter mouse behavior in open field tests and was classified as a low-toxicity substance (Class IV according to Noge and Sterner classification). []

Relevance: Both IFT_247 and the target compound, 2-(Benzylthio)-1-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone, share a common structural motif - a heterocyclic ring system containing nitrogen and sulfur. IFT_247 incorporates a [, , ]triazolo[3,4-b][1,3,4]thiadiazine core, while the target compound features a 1,2,4-oxadiazole ring linked to a thiophene group.

3-[5-(2-Fluorophenyl)-[1,2,4]oxadiazol-3-yl]benzoic Acid

Compound Description: This compound is notable for its existence in various crystalline forms. [] These forms are characterized by their non-absorbent properties and potential medical applications. [] Research suggests that these crystalline forms may be useful in treating diseases associated with premature termination codons. [] These diseases include, but are not limited to:

  • Cancer []

2-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic Acid

Compound Description: A new and efficient method for synthesizing this compound was developed, involving the thermal heterocyclization of 3-(hydroxyimino)isoindolin-1-one. [] This reaction utilizes 1,1'-carbonyldiimidazole (CDI) and a base-promoted cycle-opening of the intermediate, 3H,5H-[1,2,4]oxadiazolo[3,4-a]isoindole-3,5-dione. []

1-(2-Hydroxy-3,5-bis((3-imino-3H-1,2,4-dithiazol-5-yl)amino)phenyl)ethanone

Compound Description: This compound was synthesized using 4-chlorophenol as a starting material. [] It was specifically investigated for its antimicrobial activity against both Gram-positive and Gram-negative bacteria. []

ADX47273 [S-(4-Fluoro-phenyl)-{3-[3-(4-fluoro-phenyl)-[1,2,4]-oxadiazol-5-yl]-piperidin-1-yl}-methanone]

Compound Description: ADX47273 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGlu5). [] It enhances N-methyl-d-aspartate receptor function and is studied for its potential as a novel treatment for schizophrenia. [] Preclinical studies demonstrate that ADX47273 exhibits antipsychotic-like and procognitive effects. []

(5-(Benzylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methanols

Compound Description: This class of compounds was identified as potent phytoene desaturase (PDS) inhibitors through a combination of virtual screening and structure optimization techniques. [] Notably, compound 1b (1-(4-chlorophenyl)-2-((5-(hydroxymethyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)ethan-1-one) within this series displayed broad-spectrum herbicidal activity against various weeds. []

tert-Butyl 4-(5-(3-Fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate

Compound Description: This compound was synthesized via a condensation reaction involving a carbamimide and 3-fluorobenzoic acid. [] Its structure was characterized using various spectroscopic methods and single-crystal X-ray diffraction. [] While it showed poor antibacterial activity, it exhibited moderate anthelmintic activity in vitro. []

6-(5-Methyl-1,2,4-oxadiazol-3-yl)-2,2′-bipyridine (L)

Compound Description: This compound serves as a terpyridine-based tridentate ligand in the formation of iron(II) and nickel(II) bis(ligand) complexes. [] The iron complex exhibits a spin transition above room temperature, as evidenced by magnetic and Mossbauer spectral data. []

1-(2-Methyl-2, 5-substituted diphenyl-1, 3, 4-oxadiazol-3(2H)-yl)ethanone Derivatives (4a–4i)

Compound Description: This series of compounds was synthesized using a microwave-assisted technique involving the cyclization of N'-[(1Z)-1-(substituted phenyl)ethylidene] benzohydrazide derivatives on a silica gel support. [] These compounds were primarily characterized using spectroscopic methods and were subsequently screened for their antibacterial activity. []

1-(5-((1H-Pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl)ethanone Derivatives

Compound Description: This series of compounds was synthesized and characterized using spectroscopic methods, and their antibacterial activity against both Gram-positive and Gram-negative bacteria was evaluated. []

4-(4-Chlorophenyl)-3-[(4-fluorobenzyl)sulfanyl]-5-(thiophen-2-yl)-4H-1,2,4-triazole

Compound Description: This compound is a known selective COX-2 inhibitor. Its crystal structure reveals the importance of weak hydrogen bonds, chalcogen bonds, and unorthodox nonbonded interactions (F···π and S···C(π) contacts) in its supramolecular self-assembly. []

[[1,2,4]Triazolo[4,3-a]pyridine-3-yl]acetamides with an 1,2,4-oxadiazol cycle in positions 6, 7 and 8

Compound Description: This is a group of 32 novel acetamide derivatives, each bearing an 1,2,4-oxadiazole cycle at different positions on a [, , ]triazolo[4,3-a]pyridine scaffold. [] These compounds were synthesized and characterized, with their pharmacological activities under investigation. []

N-(5-Phenyl-1,2,4-oxadiazol-3-yl)-N′-arylformamidines

Compound Description: These compounds were studied for their reactivity in dioxane-water solutions at varying pH levels. [] Their reactions involved rearrangements into 1-aryl-3-benzoylamino-1,2,4-triazoles, and the kinetic data indicated both uncatalyzed and base-catalyzed mechanisms. []

1-[2-(4-Chlorophenyl)-5-phenyl-2,3-dihydro-1,3,4-oxadiazol-3-yl]ethanone

Compound Description: The crystal structure of this compound was solved and revealed the presence of intermolecular π–π and C—H⋯π interactions contributing to its three-dimensional structure. []

1-(5-((3,5-Dimethyl-4-((4-(trifluoromethyl)phenyl)diazenyl)-1H-pyrazol-1-yl)methyl)-2-methyl-2-phenyl-1,3,4-oxadiazol-3(2H)-yl)ethanone and its Analogs (8a-f)

Compound Description: This series of ethanone derivatives was synthesized and characterized using spectroscopic techniques, with an emphasis on their antimicrobial activities. []

1-(2-(2-Amino-3-(dimethylamino)methyl)phenyl)-5-phenyl-1,3,4,oxadiazol-3(2H)-yl)ethanone Analogs

Compound Description: A series of (Z)-N-(1-(2-(2-amino-3-((dimethylamino) methyl) phenyl)-5-phenyl-1,3,4, oxadiazol-3(2H)-yl)ethanone derivatives were synthesized and studied for their antimicrobial and antioxidant activities. [] Notably, some of these analogs showed significant antimicrobial activity and potent hydrogen peroxide scavenging activity. []

1-(2-((1H-1,2,4-Triazol-1-yl)methyl)-2,5-diphenyl-1,3,4-oxadiazol-3(2H)-yl)ethanone

Compound Description: The crystal structure of this compound was determined, revealing details about its bond lengths, angles, and planarity. []

6-(1H-Benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-ones with Acetamide and 1,2,4-Oxadiazol-5-ylmethyl Substituents

Compound Description: This study focused on the synthesis and antimicrobial activity of a series of novel 6-(1H-benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one derivatives modified with acetamide and 1,2,4-oxadiazol-5-ylmethyl substituents. [] Some of these compounds exhibited higher antimicrobial activity compared to the reference drug Streptomycin. [] Docking studies suggested that these compounds might exert their antimicrobial effects by targeting the 16S rRNA and TrmD. []

1-[2-(3,4-Dichlorophenyl)-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]ethanone

Compound Description: This compound was synthesized from the reaction of N′-(3,4-dichlorobenzylidene)-3,4,5-trimethoxybenzohydrazide and acetic anhydride. [] Structural analysis showed a small twist between the oxadiazoline and benzene rings. [] The crystal structure is stabilized by C—H⋯ O and C—H⋯ N hydrogen bonds. []

2-[4-(3-{(R)-1-[4-(2-Amino-pyrimidin-5-yl)-phenyl]-1-cyclopropyl-ethyl}-[1,2,4]oxadiazol-5-yl)-pyrazol-1-yl]-N,N-dimethyl-acetamide (BI 665915)

Compound Description: BI 665915 emerged from a research program focusing on oxadiazole-containing 5-lipoxygenase activating protein (FLAP) inhibitors. [] This compound demonstrated strong FLAP binding potency and effectively inhibited LTB4 synthesis in human whole blood. [] Its favorable DMPK profile, predicted low human clearance, and low risk for drug-drug interactions make it a promising candidate for further development. []

3-Aryl-2-(3'-substituted-1',2',4'-oxadiazol-5'-yl)tropane Analogues of Cocaine

Compound Description: This group of compounds represents a series of cocaine analogs where the ester group is replaced with a 1,2,4-oxadiazole ring. [] These analogs exhibited high affinity for the dopamine transporter, with some demonstrating selectivity for the dopamine transporter over the serotonin and norepinephrine transporters. []

[7-(2,6-Dichloro-phenyl)-5-methyl-benzo[1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine (TG100435) and Its N-Oxide Metabolite TG100855

Compound Description: TG100435 is a multitargeted Src family kinase inhibitor with promising anticancer activity. [, ] Its major metabolite, TG100855 (the N-oxide of TG100435), exhibits even greater potency against various kinases. [, ] Research indicates that flavin-containing monooxygenases (FMOs) primarily mediate the conversion of TG100435 to TG100855. [] Conversely, cytochrome P450 reductase appears to be responsible for the reverse reaction. [] This cyclic metabolic interconversion between TG100435 and its more potent metabolite significantly contributes to the overall tyrosine kinase inhibition observed in preclinical models. [, ]

2-Alkoxy-8-methyl-6-(pyrrolidin-1-yl)-4H-[1,2,4]triazolo[5,1-f]purine Derivatives

Compound Description: These are novel tricyclic heterocyclic compounds synthesized through a multi-step process. [] The synthesis involves using 5-amino-3-(methylthio)-1H-1,2,4-triazole and 5-bromo-2,4-dichloro-6-methylpyrimidine as starting materials. []

2-Ethoxy-1-{[2'-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)biphenyl-4-yl]methyl}-1H-benzimidazole-7-carboxylic Acid (Azilsartan) and Related Intermediates

Compound Description: This research focuses on a new method for synthesizing Azilsartan, an angiotensin II receptor blocker used to treat hypertension. [] The method involves a specific intermediate, 2-ethoxy-1-{[2'-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)biphenyl-4-yl]methyl}-1H-benzimidazole-7-carboxylic acid. [] This intermediate highlights a key step in a more efficient and industrially scalable synthesis of Azilsartan. []

1-Isonicotinoyl-4-phenylthiosemicarbazide and its Derivatives

Compound Description: This compound and its derivatives, N-phenyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hydrochloride and 4-phenyl-3-(pyridin-4-yl)-1H-1,2,4-triazole-5(4H)-thione, were synthesized and structurally characterized. [] They were investigated for their antioxidant activity. []

1-(5-(2-Tolyloxyquinolin-3-yl)-2-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)ethanone Derivatives

Compound Description: This study describes the synthesis and antibacterial activity of a new series of 1-(5-(2-tolyloxyquinoline-3-yl)-2-(pyridine-4-yl)-1,3,4-oxidiazol-3(2H)-yl)ethanones. [] These compounds were prepared through the cyclization of N'-((2-(p-tolyloxy)quinoline-3-yl)methylene) isonitonohydrazide. [] The synthesized compounds were evaluated for their antibacterial activity, and some showed promising results. []

1-{2-Anilino-4-methyl-5-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]thiophen-3-yl}ethanone

Compound Description: This compound's crystal structure was solved and revealed details about the dihedral angles between the triazole, thiophene, and phenyl rings within the molecule. [] The crystal packing analysis revealed weak π–π interactions between adjacent thiophenyl and triazolyl groups. []

tert-Butyl 4-{5-[3-(Trifluoromethoxy)phenyl]-1,2,4-oxadiazol-3-yl}piperazine-1-carboxylate

Compound Description: This compound was synthesized and its crystal structure was analyzed. [] The structure revealed a chair conformation for the piperazine ring and a dihedral angle between the oxadiazole and benzene rings. [] Weak C—H⋯O interactions were observed in the crystal packing. []

1-(5-((9H-Carbazol-9-yl)methyl)-2-methyl-1,3,4-oxadiazol-3(2H)-yl)ethanone

Compound Description: This compound was synthesized through the condensation of 2-(9H-carbazol-9-yl)acetohydrazide with acetic anhydride. [] It was characterized using various spectroscopic techniques to confirm its structure. []

1-(4-Methylphenyl)-2-(5-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)ethanone

Compound Description: This novel triazole compound was synthesized and characterized. [] It demonstrated moderate fungicidal activity. []

5-[3-(2,5-Dichloro-4,6-dimethyl-1-oxy-pyridin-3-yl)-[1,2,4]oxadiazol-5yl]-2-hydroxy-3-methoxy-1-nitrobenzene

Compound Description: This compound is a methylated intermediate used in the preparation of a catechol-o-methyltransferase inhibitor, a potential therapeutic agent for Parkinson's disease. []

5-[3-(2,5-Dichloro-4,6-dimethyl-1-oxy-pyridin-3-yl)[1,2,4]oxadiazol-5-yl]-3-nitrobenzene-1,2-Diol Crystal Form

Compound Description: This research focuses on a new polymorph of 5-[3-(2,5-dichloro-4,6-dimethyl-1-oxy-pyridin-3-yl)[1,2,4]oxadiazol-5-yl]-3-nitrobenzene-1,2-diol, highlighting its potential use as an active pharmaceutical ingredient. []

2-((4,5-Diphenyl-4H-1,2,4-triazol-3-yl)thio)-1-(3-methyl-3-phenylcyclobutyl)ethanone

Compound Description: This compound's structure was characterized using X-ray diffraction and DFT calculations, revealing structural details and intermolecular interactions. []

1-[5-(3,6-Dichloropyridin-2-yl)-2,2-dimethyl-1,3,4-oxadiazol-3-yl]ethanone

Compound Description: The crystal structure of this compound revealed the presence of C—H⋯O and C—H⋯N interactions, which contribute to the formation of chains within its crystal lattice. []

Methyl 2-(2-{1-[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(dimethylamino)vinyloxy}phenyl)-3-(dimethylamino)acrylate

Compound Description: This compound was synthesized and its molecular structure was analyzed. [] Intramolecular and intermolecular interactions were identified, providing insights into its structural features. []

2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenol

Compound Description: This compound was synthesized and evaluated for its toxicological and antifungal properties. [] It exhibited low toxicity and moderate antifungal activity against Rhizopus orizae. []

Properties

CAS Number

2034288-69-0

Product Name

2-(Benzylthio)-1-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone

IUPAC Name

2-benzylsulfanyl-1-[3-(5-thiophen-3-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]ethanone

Molecular Formula

C19H19N3O2S2

Molecular Weight

385.5

InChI

InChI=1S/C19H19N3O2S2/c23-17(13-26-11-14-4-2-1-3-5-14)22-8-6-15(10-22)18-20-19(24-21-18)16-7-9-25-12-16/h1-5,7,9,12,15H,6,8,10-11,13H2

InChI Key

DRUOOEJUCFZPQS-UHFFFAOYSA-N

SMILES

C1CN(CC1C2=NOC(=N2)C3=CSC=C3)C(=O)CSCC4=CC=CC=C4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.